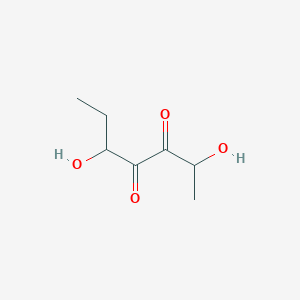
2,5-Dihydroxyheptane-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxyheptane-3,4-dione is an organic compound with the molecular formula C7H12O4 It is characterized by the presence of two hydroxyl groups and two ketone groups on a seven-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxyheptane-3,4-dione can be achieved through several methods. One common approach involves the oxidation of heptane-2,5-diol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to facilitate the oxidation process, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxyheptane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of polyols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of heptane-2,5-dicarboxylic acid.
Reduction: Formation of heptane-2,5,3,4-tetrol.
Substitution: Formation of halogenated derivatives such as 2,5-dichloroheptane-3,4-dione.
Applications De Recherche Scientifique
2,5-Dihydroxyheptane-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxyheptane-3,4-dione involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and redox reactions, which can influence enzyme activity and cellular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
2,5-Dihydroxyheptane-3,4-dione can be compared to other similar compounds such as:
2,5-Dihydroxyhexane-3,4-dione: Similar structure but with one less carbon atom.
2,5-Dihydroxyheptane-3,4-diol: Lacks the ketone groups, resulting in different chemical reactivity.
2,5-Dihydroxyheptane-3,4-dicarboxylic acid: Contains carboxylic acid groups instead of ketones, leading to different applications and properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
58458-31-4 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2,5-dihydroxyheptane-3,4-dione |
InChI |
InChI=1S/C7H12O4/c1-3-5(9)7(11)6(10)4(2)8/h4-5,8-9H,3H2,1-2H3 |
Clé InChI |
OGWRZRITEAGNCV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C(=O)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)

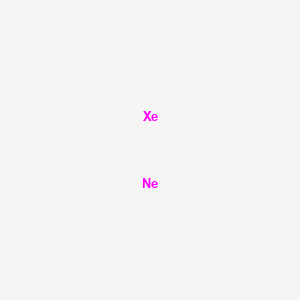
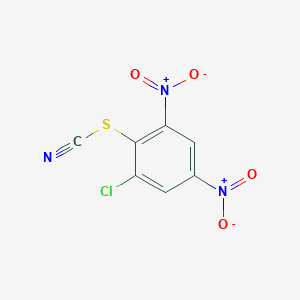
![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)


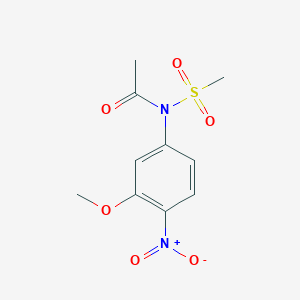


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
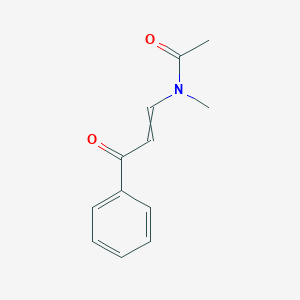

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
